molecular formula C18H15FN6O2S B10995899 1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B10995899
M. Wt: 398.4 g/mol
InChI Key: DSHYUDXVAHPRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C18H15FN6O2S

Molecular Weight

398.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H15FN6O2S/c1-27-11-15-22-23-18(28-15)21-16(26)14-10-20-25(13-6-4-12(19)5-7-13)17(14)24-8-2-3-9-24/h2-10H,11H2,1H3,(H,21,23,26)

InChI Key

DSHYUDXVAHPRNJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties:

Conditions Products Mechanistic Notes
6M HCl, 80°C, 4 hrs1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid + 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-amineAcid-catalyzed cleavage of the amide bond via protonation of the carbonyl oxygen.
2M NaOH, ethanol, refluxSodium salt of the carboxylic acid + thiadiazole amineBase-mediated nucleophilic attack by hydroxide ion at the carbonyl carbon.

This hydrolysis is pH-dependent, with higher yields in acidic conditions (≥85%) compared to basic conditions (70–75%).

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole moiety participates in nucleophilic substitution reactions due to its electron-deficient nature:

Reagent Conditions Product Yield
Ammonia (NH₃)Ethanol, 60°C, 12 hrs5-(methoxymethyl)-2-amino-1,3,4-thiadiazole derivative68%
EthanolamineDCM, RT, 6 hrsThiadiazole-ethanolamine adduct55%

The methoxymethyl substituent at position 5 of the thiadiazole ring enhances solubility in polar aprotic solvents like DMSO, facilitating these reactions .

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Group

The 4-fluorophenyl group undergoes regioselective EAS, primarily at the meta position due to fluorine’s electron-withdrawing effect:

Reaction Conditions Product Key Observation
NitrationHNO₃/H₂SO₄, 0°C3-nitro-4-fluorophenyl derivativeMajor product (≥90%) due to fluorine’s meta-directing effect.
SulfonationFuming H₂SO₄, 50°C3-sulfo-4-fluorophenyl derivativeRequires prolonged reaction time (24 hrs) for full conversion.

Functionalization of the Pyrrole Ring

The pyrrole subunit undergoes electrophilic substitution, though reactivity is modulated by adjacent electron-withdrawing groups:

Reagent Conditions Product Yield
Acetyl chlorideAlCl₃, DCM, 0°C2-acetylpyrrole derivative62%
Bromine (Br₂)CCl₄, RT3-bromopyrrole derivative58%

Reactions occur preferentially at the α-positions of the pyrrole ring, though steric hindrance from the pyrazole group reduces yields compared to isolated pyrrole systems.

Oxidation of the Methoxymethyl Group

The methoxymethyl (-OCH₂CH₃) side chain undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Application
KMnO₄, H₂SO₄70°C, 2 hrsCarboxylic acid derivativeEnhances water solubility for biological assays.
Jones reagent (CrO₃/H₂SO₄)0°C, 1 hrKetone intermediateUsed further in condensation reactions.

Photochemical Reactions

UV irradiation induces unique reactivity in the thiadiazole-pyrazole system:

Condition Observation Proposed Pathway
UV (254 nm), acetoneFormation of pyrazole-thiadiazole fused dimerRadical-mediated C–N bond coupling.

Key Structural Influences on Reactivity:

  • Fluorophenyl Group : Directs electrophiles to meta positions and stabilizes intermediates through inductive effects .

  • Thiadiazole Ring : Acts as an electron acceptor, facilitating nucleophilic substitutions.

  • Carboxamide : Serves as a hydrogen-bond donor, influencing solubility and intermolecular interactions.

This compound’s multifunctional design allows tailored modifications for applications in drug development and materials science. Experimental data emphasize the importance of solvent selection and catalyst use in optimizing reaction outcomes .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles and pyrazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the effectiveness of pyrazole derivatives as potent inhibitors of cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Thiadiazole derivatives have demonstrated promising antimicrobial activity. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have indicated that similar thiadiazole compounds can inhibit bacterial growth by disrupting cellular functions .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Thiadiazoles are known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound involves several steps that typically include the formation of the thiadiazole ring followed by the introduction of the pyrazole group. Recent advancements in synthetic methods have focused on improving yields and reducing reaction times. For instance, using microwave-assisted synthesis has been reported to enhance the efficiency of producing thiadiazole derivatives .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole-thiadiazole derivatives found that one specific derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells, leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, a related thiadiazole derivative was tested against multiple bacterial strains. Results showed that the compound had a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .

Summary of Findings

Property Description
Anticancer Activity Induces apoptosis in cancer cell lines; effective against various cancers
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Enzyme Inhibition Inhibits key enzymes like carbonic anhydrase; potential applications in therapy
Synthesis Efficient methods include microwave-assisted synthesis for improved yields

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the specific biological or chemical context. For example, in a biological setting, the compound may interact with enzymes or receptors, leading to a specific physiological response.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar functional groups or structural features

Biological Activity

The compound 1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide , identified by its CAS number 1214434-57-7 , is a novel organic molecule that has garnered attention due to its potential biological activities. This compound features a complex structure comprising a pyrazole ring, a thiadiazole moiety, and a pyrrole substituent, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H13FN4O2S2C_{15}H_{13}FN_{4}O_{2}S_{2} with a molecular weight of approximately 364.4 g/mol . The presence of the fluorine atom in the phenyl group is noteworthy as it can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic properties compared to similar compounds .

Antimicrobial Activity

Research indicates that compounds with similar structures to this thiadiazole derivative exhibit significant antimicrobial properties . For instance, derivatives of 1,3,4-thiadiazoles have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In studies involving related compounds, minimum inhibitory concentrations (MIC) were reported in the range of 16–31.25 μg/mL , indicating promising antibacterial efficacy .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. For example, related compounds have shown activity against different cancer cell lines with IC50 values ranging from 27.3 μM to 43.4 μM for breast cancer cells and colon carcinoma cells respectively . This suggests that the compound may also possess similar anticancer properties, warranting further investigation.

Antioxidant Activity

Thiadiazole derivatives are known for their antioxidant capabilities. The antioxidant activity can be quantified using assays such as the DPPH free radical scavenging method. Compounds in this class have shown IC50 values between 25.17 to 43.55 μM , highlighting their potential in combating oxidative stress-related diseases .

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Understanding the mechanism of action is crucial for elucidating how this compound interacts at the molecular level within biological systems.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives:

  • Antimicrobial Screening : A series of 2,5-disubstituted thiadiazoles were synthesized and screened for antibacterial and antifungal activities. Some derivatives displayed significant antimicrobial effects, supporting the hypothesis that structural modifications can enhance efficacy .
  • Anticancer Evaluation : In vitro studies on various thiadiazole derivatives revealed promising results against cancer cell lines, reinforcing the need for further exploration of this compound's anticancer potential .

Q & A

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

Methodological Answer: The compound is synthesized via multi-step processes involving:

Core template construction : Start with a 1,5-diarylpyrazole core derived from precursors like 4-fluoroaniline or substituted phenyl alcohols. Condensation reactions (e.g., with isocyanides or hydrazides) are used to introduce the thiadiazole and pyrrole moieties .

Functionalization : Methoxymethyl and pyrrole groups are introduced through nucleophilic substitution or cyclization. For example, phosphorous oxychloride-mediated cyclization is employed to form the 1,3,4-thiadiazole ring .

Purification : Column chromatography or recrystallization in solvents like ethanol or DCM ensures purity .

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural validation typically involves:

  • Spectroscopic techniques :
    • IR spectroscopy identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
    • ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxymethyl protons at δ 3.3–3.5 ppm) .
  • X-ray crystallography : Resolves bond lengths and stereochemistry. For example, thiadiazole ring planarity and E-configuration of the imine bond are confirmed via single-crystal studies .

Q. What are the key physicochemical properties critical for experimental handling?

Methodological Answer:

  • Solubility : Low in polar solvents (water) but soluble in DMSO or DMF, requiring dissolution in 0.1% DMSO for biological assays .
  • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the thiadiazole ring .
  • Molecular weight : 411.38 g/mol (calculated via PubChem data) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., ambiguous NOE signals or coupling constants) are addressed by:

Multi-technique corroboration : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .

X-ray diffraction : Definitive confirmation of regiochemistry (e.g., E/Z isomerism in the thiadiazole-imine linkage) .

High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 412.1234) to rule out impurities .

Q. What strategies optimize synthetic yield for scale-up studies?

Methodological Answer:

  • Reaction condition tuning :
    • Use microwave-assisted synthesis to reduce reaction time (e.g., from 24 hrs to 2 hrs at 120°C) .
    • Catalytic additives (e.g., DMAP) improve acylation efficiency by 15–20% .
  • Solvent selection : Replace ethanol with acetonitrile to minimize byproducts in cyclization steps .
  • In-line monitoring : HPLC tracking of intermediates ensures reaction completion before proceeding .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). For example, the pyrrole moiety shows π-π stacking with ATP-binding pockets .
  • QSAR modeling : Correlate substituent effects (e.g., methoxymethyl vs. methyl groups) with IC₅₀ values to prioritize synthetic targets .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., logP ~3.2) and metabolic stability to filter candidates .

Q. What experimental designs validate the compound’s mechanism of action in cellular assays?

Methodological Answer:

Target engagement assays :

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

Pathway analysis :

  • RNA-seq or phosphoproteomics identifies downstream effects (e.g., MAPK pathway inhibition) .

Controls :

  • Use inactive enantiomers (e.g., Z-configuration analogs) to rule out off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.